N-(4-ethylphenyl)ethanesulfonamide
CAS No.:
Cat. No.: VC0697514
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2S |
|---|---|
| Molecular Weight | 213.3 g/mol |
| IUPAC Name | N-(4-ethylphenyl)ethanesulfonamide |
| Standard InChI | InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |
| Standard InChI Key | LPTBXLTZPPIOLX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NS(=O)(=O)CC |
| Canonical SMILES | CCC1=CC=C(C=C1)NS(=O)(=O)CC |
Introduction
Chemical Structure and Properties
N-(4-ethylphenyl)ethanesulfonamide features a specific structural arrangement that contributes to its chemical behavior and potential biological interactions. The compound consists of an ethyl group attached to a phenyl ring at the para position, with the nitrogen of the sulfonamide group directly connected to the phenyl ring. This particular arrangement gives the molecule unique properties that may influence its biological activity profile and chemical reactivity.
The sulfonamide functional group (-SO₂NH-) serves as a key structural feature that defines this compound's classification and potential biological activities. This group typically acts as a hydrogen bond donor and acceptor, which can be crucial for interactions with biological targets such as enzymes and receptors. The ethyl substituent on the phenyl ring may enhance lipophilicity, potentially affecting the compound's membrane permeability and distribution in biological systems.
The essential physical and chemical properties of N-(4-ethylphenyl)ethanesulfonamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.3 g/mol |
| IUPAC Name | N-(4-ethylphenyl)ethanesulfonamide |
| Standard InChI | InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 |
| Standard InChIKey | LPTBXLTZPPIOLX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NS(=O)(=O)CC |
| Canonical SMILES | CCC1=CC=C(C=C1)NS(=O)(=O)CC |
| PubChem Compound ID | 896511 |
These properties are essential for understanding the compound's behavior in different contexts, from chemical reactions to biological interactions.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | Treatment of bacterial infections |
| Anticancer | Multiple mechanisms including enzyme inhibition | Cancer therapeutics research |
| Cardiovascular | Possible interaction with calcium channels | Cardiovascular drug development |
| Anti-inflammatory | Inhibition of inflammatory enzymes and mediators | Anti-inflammatory agent research |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-(4-ethylphenyl)ethanesulfonamide and related compounds provides valuable insights for drug design and optimization. The specific arrangement of functional groups in this molecule contributes to its biological activity profile. Comparing N-(4-ethylphenyl)ethanesulfonamide with structurally similar compounds reveals how subtle modifications can significantly impact biological properties.
For instance, 1-(4-Ethylphenyl)ethane-1-sulfonamide, which shares the same molecular formula (C₁₀H₁₅NO₂S) but differs in the arrangement of atoms, may exhibit distinct biological activities due to altered binding orientations with target proteins. Such isomeric relationships demonstrate the importance of precise structural configurations in determining biological effects.
The ethyl group at the para position of the phenyl ring in N-(4-ethylphenyl)ethanesulfonamide likely contributes to its lipophilicity and potentially enhances membrane permeability compared to unsubstituted benzenesulfonamide. This modification can influence pharmacokinetic properties such as absorption, distribution, and tissue penetration.
Comparative analysis with more complex sulfonamides, such as N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, highlights how additional functional groups can create more selective binding profiles and potentially enhance specific biological activities. These structure-activity insights are crucial for rational drug design and the development of more effective therapeutic agents.
| Application Area | Potential Use | Relevant Properties |
|---|---|---|
| Antimicrobial research | Development of novel antibacterial agents | Dihydropteroate synthase inhibition |
| Cancer research | Investigation of anticancer mechanisms | Enzyme inhibition, anti-proliferative properties |
| Cardiovascular drug development | Modulation of vascular parameters | Effects on perfusion pressure and resistance |
| Anti-inflammatory research | Development of novel anti-inflammatory agents | Inhibition of inflammatory pathways |
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